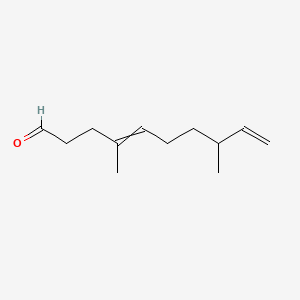

4,8-Dimethyl-4,9-decadienal

Beschreibung

Contextualization within the Decadienal Class of Organic Compounds

4,8-Dimethyl-4,9-decadienal belongs to the broader class of decadienals, which are unsaturated aldehydes featuring a ten-carbon chain and two double bonds. Current time information in Bangalore, IN.scent.vnguidechem.comontosight.ai As an aldehyde, its structure is characterized by a formyl group (-CHO). ontosight.ai The presence of two carbon-carbon double bonds classifies it as a dienal. These structural features, particularly the positions of the methyl groups and the double bonds, are crucial in defining its distinct chemical and sensory properties. ontosight.ai

Decadienals are generally recognized as medium-chain aldehydes. ontosight.ai This class of compounds is of significant interest in various scientific fields, including food science and biochemistry, often originating from the oxidation of fatty acids. ontosight.ai While this compound is primarily associated with synthetic chemistry for fragrance applications, other isomers of decadienal are found in nature and contribute to the aroma and flavor of various foods. ontosight.aicosmileeurope.eu

Significance and Research Landscape of this compound

The primary significance of this compound lies in its application as a fragrance ingredient. cosmileeurope.eugoogle.comthegoodscentscompany.comspecialchem.com It is known for its potent and complex aroma, often described as floral, with notes of muguet (lily of the valley), magnolia, and a fresh, green character. google.comthegoodscentscompany.com It is used in a variety of consumer products, including perfumes, soaps, and detergents, to impart these specific olfactory qualities. cosmileeurope.eugoogle.com The compound is sometimes referred to by the trade name Floral Super. thegoodscentscompany.comgoogle.com

Research into this compound has been notably focused on its synthesis and its properties as a fragrance material. A patented method for its production involves the reaction of 3-hydroxy-citronellene with a vinyl ether in the presence of an acid catalyst, followed by heating. google.com This process highlights the application of established principles of organic chemistry to create novel compounds with desirable sensory characteristics. google.com

More recent scientific investigations have also explored the toxicological profile of this compound as a fragrance ingredient. A 2024 clinical study investigated its potential to cause skin sensitization. lu.se This research is crucial for establishing safe use levels in consumer products and is part of a broader effort to evaluate the performance of quantitative risk assessments for fragrance ingredients. lu.seresearchgate.net The study determined suitable patch test concentrations that are considered safe for evaluating allergic contact dermatitis. lu.se

Furthermore, the compound is listed in various chemical databases and is a subject of ongoing safety assessments by organizations such as the Research Institute for Fragrance Materials (RIFM). researchgate.net Its potential for biological activities, such as antimicrobial or insect attractant properties, has been suggested for the broader class of dimethyl-decadienals, indicating potential avenues for future research beyond its current applications in perfumery. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O | scent.vnguidechem.comchemnet.com |

| Molecular Weight | 180.29 g/mol | scent.vnguidechem.com |

| CAS Number | 71077-31-1 | scent.vnguidechem.comchemnet.com |

| Appearance | Colorless to yellow liquid | lookchem.com |

| Boiling Point | 260.4 °C at 760 mmHg | chemnet.com |

| Density | 0.847 g/cm³ | chemnet.com |

| Flash Point | 111.8 °C | chemnet.com |

| Vapor Pressure | 0.0123 mmHg at 25 °C | chemnet.com |

Synonyms for this compound

| Synonym | Source(s) |

| (4E)-4,8-Dimethyl-4,9-decadienal | scent.vnchemnet.com |

| 4,8-Dimethyldeca-4,9-dienal | scent.vnguidechem.comchemnet.com |

| 4,9-Decadienal, 4,8-dimethyl- | guidechem.comchemnet.com |

| Floral Super | guidechem.comthegoodscentscompany.comgoogle.com |

| Magnolia decadienal | lookchem.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71077-31-1 |

|---|---|

Molekularformel |

C12H20O |

Molekulargewicht |

180.29 g/mol |

IUPAC-Name |

4,8-dimethyldeca-4,9-dienal |

InChI |

InChI=1S/C12H20O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10-11H,1,5-7,9H2,2-3H3 |

InChI-Schlüssel |

QVEOSYKPYFNQAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=C(C)CCC=O)C=C |

Herkunft des Produkts |

United States |

Environmental Distribution and Ecological Impact Studies

Environmental Fate and Persistence Assessments

The environmental fate of a chemical substance pertains to its transport and transformation in various environmental compartments. Persistence, a key component of this assessment, refers to the length of time a substance remains in a particular environment before being broken down by chemical or biological processes. For 4,8-Dimethyl-4,9-decadienal, insights into its persistence are drawn from studies on its biodegradability and hydrolysis.

Biodegradability:

The ready biodegradability of this compound has been evaluated using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. In a study following the OECD 301B guideline (Ready Biodegradability: CO2 Evolution Test), the compound demonstrated significant biodegradation. The results indicated a degradation of 84.4% over a 28-day period. A similar study conducted under the OECD 301F guideline (Ready Biodegradability: Manometric Respirometry Test) also showed substantial biodegradation, with a result of 77.4% over 28 days. These findings suggest that this compound is readily biodegradable and is not expected to persist in the environment.

Hydrolysis:

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. The potential for hydrolysis of this compound was assessed according to the OECD 111 guideline (Hydrolysis as a Function of pH). This study determined the substance's stability in aqueous solutions at different pH levels (4, 7, and 9). The results indicated that the half-life of the compound at pH 4 and 7 is greater than one year. At a pH of 9, the half-life was determined to be 11.9 days. This suggests that hydrolysis is not a significant degradation pathway for this compound under typical environmental pH conditions.

Table 1: Environmental Fate and Persistence Data for this compound

| Test Guideline | Endpoint | Result | Interpretation |

| OECD 301B | Biodegradation (28 days) | 84.4% | Readily biodegradable |

| OECD 301F | Biodegradation (28 days) | 77.4% | Readily biodegradable |

| OECD 111 | Hydrolysis Half-life (pH 4) | > 1 year | Stable |

| OECD 111 | Hydrolysis Half-life (pH 7) | > 1 year | Stable |

| OECD 111 | Hydrolysis Half-life (pH 9) | 11.9 days | Moderately stable |

Bioaccumulation Potential Evaluation

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A higher LogKow value generally indicates a greater potential for bioaccumulation.

Based on its chemical structure, the LogKow for this compound is estimated to be in a range that does not suggest a significant potential for bioaccumulation in aquatic organisms. Generally, substances with a LogKow below a certain threshold (often considered to be around 4.5 to 5) are not expected to bioaccumulate to a significant extent. The predicted LogKow for this compound falls below this range, indicating a low potential for bioaccumulation.

Aquatic Ecotoxicity Research

The ecotoxicity of a substance refers to its potential to cause harm to the natural environment, particularly to aquatic organisms. The aquatic toxicity of this compound has been investigated through standardized tests on representatives of three key trophic levels: fish, aquatic invertebrates (daphnids), and algae.

Acute Toxicity:

Acute toxicity tests measure the adverse effects of a substance on an organism over a short period. For this compound, the following results have been reported:

Fish: The 96-hour median lethal concentration (LC50) for fish was determined to be 40.4 mg/L.

Daphnids: The 48-hour LC50 for daphnids (a type of small crustacean) was found to be 60.5 mg/L.

Algae: The 96-hour median effective concentration (EC50) for green algae, which measures the concentration that causes a 50% reduction in growth or another observed effect, was 26.1 mg/L.

Chronic Toxicity:

Chronic toxicity studies assess the long-term effects of exposure to a substance. The chronic toxicity values for this compound have been estimated using QSAR models based on its acute toxicity data. The predicted chronic values are:

Fish: 2.2 mg/L

Daphnids: 42.6 mg/L

Green Algae: 6.5 mg/L

These values indicate the concentrations at which no adverse effects are expected over a longer exposure period.

Table 2: Aquatic Ecotoxicity of this compound

| Organism | Test Duration | Endpoint | Value (mg/L) |

| Fish | 96 hours | LC50 | 40.4 |

| Daphnid | 48 hours | LC50 | 60.5 |

| Green Algae | 96 hours | EC50 | 26.1 |

| Fish | Chronic | Predicted No-Effect Concentration | 2.2 |

| Daphnid | Chronic | Predicted No-Effect Concentration | 42.6 |

| Green Algae | Chronic | Predicted No-Effect Concentration | 6.5 |

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules such as 4,8-Dimethyl-4,9-decadienal. Due to the presence of multiple rotatable bonds, this molecule can adopt a vast number of conformations, which can influence its interaction with olfactory receptors and thus its perceived scent.

Conformational Analysis: A systematic conformational search can identify low-energy structures of this compound. Techniques like molecular mechanics (MM) force fields (e.g., MMFF, AMBER) are often employed for an initial scan of the potential energy surface. This process helps in identifying the most stable conformers that are likely to be present at room temperature. For a molecule with the structural complexity of this compound, understanding the preferred spatial arrangement of its dimethyl and dienal moieties is crucial for correlating its structure with its characteristic floral, aldehydic scent.

A hypothetical study on this compound could involve the parameters outlined in the table below:

| Parameter | Hypothetical Value/Method | Purpose |

|---|---|---|

| Force Field | OPLS-AA / GROMOS | To define the potential energy of the system. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Temperature | 300 K | To simulate room temperature conditions. |

| Solvent | Ethanol/Water mixture | To mimic a typical fragrance carrier system. |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and properties of this compound. These methods are crucial for understanding the molecule's reactivity, spectroscopic properties, and the subtle electronic effects that govern its odor profile.

Geometric Optimization and Electronic Properties: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to obtain highly accurate optimized geometries of the different conformers of this compound. From these calculations, various electronic properties can be derived, including:

Molecular Electrostatic Potential (MEP): The MEP map can reveal the electron-rich and electron-poor regions of the molecule, which are critical for non-covalent interactions with olfactory receptors. The aldehyde group, for instance, would be expected to be a region of negative potential.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's chemical reactivity and kinetic stability.

Dipole Moment: The calculated dipole moment provides insight into the molecule's polarity, which influences its solubility and interactions with polar environments.

While specific DFT data for this compound is not published, the table below presents hypothetical calculated properties based on typical values for similar aldehydes.

| Property | Hypothetical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5-6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~2.5-3.0 D | Relates to the molecule's polarity. |

| Molar Refractivity | ~55-60 cm³/mol | Correlates with molecular volume and polarizability. |

Computational Prediction of Structure-Odor Relationships

The prediction of a molecule's odor based on its structure is a significant challenge in computational chemistry, often approached through Quantitative Structure-Odor Relationship (QSOR) models. These models aim to establish a mathematical correlation between a set of molecular descriptors and the perceived odor.

For this compound, a QSOR study would involve calculating a wide range of molecular descriptors, which can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Obtained from quantum chemical calculations (e.g., partial charges, dipole moment).

These descriptors would then be used to build a model that can predict the probability of the molecule having a "floral," "aldehydic," or "muguet" character. Although no specific QSOR model for this compound has been published, the general approach has been applied to classes of aldehydes to understand the structural features responsible for their characteristic scents. For instance, the chain length, degree of unsaturation, and branching are known to significantly influence the odor of aliphatic aldehydes.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.

Synthesis Pathway Analysis: A known synthesis of this compound involves the reaction of a specific precursor with a vinyl ether followed by heating. Computational methods, particularly DFT, could be employed to model this reaction. By calculating the energies of reactants, products, and transition states, it would be possible to:

Confirm the proposed reaction mechanism.

Investigate the stereoselectivity of the reaction.

Explore alternative, more efficient synthetic routes.

Degradation Studies: Aldehydes can be susceptible to oxidation and other degradation pathways. Computational modeling could be used to study the reaction of this compound with atmospheric oxidants, for example. This would provide insights into its stability in various formulations and environments.

A hypothetical computational study of a key reaction step in the synthesis of this compound might yield the data presented in the table below.

| Reaction Step | Computational Method | Calculated Parameter | Hypothetical Value |

|---|---|---|---|

| Claisen Rearrangement | DFT (B3LYP/6-311+G(d,p)) | Activation Energy (ΔG‡) | 20-25 kcal/mol |

| Claisen Rearrangement | DFT (B3LYP/6-311+G(d,p)) | Reaction Energy (ΔG) | -10 to -15 kcal/mol |

Future Research Directions and Advanced Applications in Chemical Science

Development of Novel Synthetic Pathways

While methods for the synthesis of unsaturated aldehydes exist, future research will likely focus on developing more efficient, stereoselective, and sustainable pathways to 4,8-Dimethyl-4,9-decadienal and its analogs. The complex stereochemistry of dienes requires precise control, making the development of stereoselective syntheses a key objective. nih.gov

Key areas for investigation include:

Advanced Catalytic Methods: Exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, offers a powerful strategy for the stereodefined construction of the 1,3-diene motif. nih.govnih.gov Similarly, developing novel organocatalytic routes, like Mannich or aldol (B89426) condensations, could provide milder and more environmentally benign alternatives to classical methods. nih.govmdpi.com

Stereoselective Olefination: Modern olefination techniques could be adapted to control the geometry of the double bonds with high precision. rsc.org Research into asymmetric reduction processes, potentially using copper hydride catalysis, could be applied to related unsaturated carboxylic acids to yield chiral aldehydes, offering a pathway to specific stereoisomers of this compound. chemistryviews.org

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis could enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes. This approach would be particularly beneficial for optimizing multi-step syntheses and managing reactive intermediates.

Exploration of Enzyme Pathways and Biocatalysis

Biocatalysis and synthetic biology present a promising frontier for the sustainable production of complex molecules like this compound. As a C12 compound, it represents a "non-canonical" terpenoid, as its carbon skeleton is not a simple multiple of the C5 isoprene (B109036) unit that forms the basis of most common terpenes. rsc.orgresearchgate.net Future research will focus on engineering microbial systems for its de novo biosynthesis.

Prospective research avenues include:

Engineering Non-Canonical Pathways: Synthetic biology approaches can be used to construct yeast or bacterial cell factories that produce non-canonical isoprenoid building blocks. nih.gov By engineering methyltransferases and promiscuous terpene synthases, it may be possible to assemble a C12 backbone from non-standard precursors. rsc.orgnih.gov

Enzyme Discovery and Engineering: Genome mining can uncover novel terpene synthases (TPSs) with unusual substrate specificities. researchgate.net These enzymes, or engineered variants, could be harnessed to catalyze the specific cyclization and rearrangement reactions needed to form the this compound skeleton. researchgate.netbeilstein-journals.org The substrate promiscuity of certain terpene cyclases could be exploited to accept engineered precursors, leading to the desired C12 aldehyde. beilstein-journals.org

Whole-Cell Biocatalysis: The use of whole-cell systems, where the microorganism performs a multi-step conversion, offers advantages like cofactor recycling. researchgate.net Engineering a complete biosynthetic pathway, from a simple carbon source like glucose to the final product, represents the ultimate goal for sustainable and cost-effective production.

| Research Area | Approach | Potential Outcome |

| Novel Synthesis | Organocatalytic Mannich/Aldol Condensations | Greener, more efficient synthesis with fewer by-products. nih.govmdpi.com |

| Transition-Metal Cross-Coupling | High stereoselectivity in the formation of the conjugated diene system. nih.govnih.gov | |

| Biocatalysis | Engineering Non-Canonical Terpenoid Pathways | Sustainable production from renewable feedstocks using engineered microbes. nih.gov |

| Directed Evolution of Terpene Synthases | Creation of novel enzymes tailored for the synthesis of the C12 backbone. researchgate.net | |

| Functional Materials | Diels-Alder Polymerization | Development of thermally reversible, self-healing, or recyclable polymers. researchgate.net |

| Aldehyde-Based Polymer Functionalization | Creation of polymers with reactive sites for cross-linking or further modification. researchgate.netacs.org | |

| Computational Models | Density Functional Theory (DFT) | Accurate prediction of reaction mechanisms, transition states, and stereoselectivity. researchgate.netresearchgate.net |

| Chemoinformatic QSAR Models | Predictive tools for correlating molecular structure with specific odor profiles. mdpi.comacs.org |

Integration in Advanced Functional Materials and Chemical Systems

The dual functionality of this compound—a conjugated diene and an aldehyde—makes it an attractive building block for advanced materials. The aldehyde group is a versatile chemical handle, while the diene system can participate in cycloaddition reactions.

Future applications in materials science could involve:

Polymer Synthesis: The aldehyde functionality can be used in condensation polymerization, similar to how formaldehyde (B43269) is used to produce phenol-formaldehyde resins, to create novel polymers. britannica.com Furthermore, the α,β-unsaturated nature of the aldehyde allows it to participate in reactions like Michael additions, enabling its use as a monomer or a functional cross-linker to impart specific properties to materials. researchgate.net Palladium-catalyzed reactions have been used to create aldehyde end-capped polymers, a strategy that could be adapted using this compound as a chain-transfer agent. acs.org

Reversible Cross-Linking: The 1,3-diene structure is an ideal participant in Diels-Alder reactions. researchgate.net This molecule could be incorporated into polymer chains and subsequently cross-linked using a dienophile. The Diels-Alder reaction is often thermally reversible, which could be exploited to create self-healing materials, recyclable thermosets, or responsive polymer networks. researchgate.net

Biomaterial Development: Aldehyde-modified biopolymers, such as hyaluronic acid, are used to form hydrogels for biomedical applications like drug delivery and regenerative medicine. nih.gov The α,β-unsaturated aldehyde in this compound could form more stable imine conjugates with amino groups on biopolymers, leading to the development of novel, biocompatible, and biodegradable materials with enhanced stability. nih.gov

Refinement of Chemoinformatic and Computational Models for Predictive Studies

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, these methods can elucidate reaction mechanisms and predict properties.

Key areas for computational research include:

Mechanistic Studies with DFT: Density Functional Theory (DFT) is a robust method for studying the reaction energetics of processes like Diels-Alder reactions or nucleophilic additions to unsaturated aldehydes. researchgate.netrsc.org DFT calculations can be used to predict activation barriers, transition state geometries, and the stereo- and regioselectivity of reactions involving this compound, guiding the design of synthetic pathways and material applications. researchgate.net Computational studies can also elucidate thermal decomposition mechanisms or reactions with atmospheric radicals like OH. acs.orgacs.org

Chemoinformatic Modeling of Olfactory Properties: The relationship between molecular structure and odor is a key focus of fragrance chemistry. Chemoinformatic and machine learning approaches can be used to build quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with olfactory perception. mdpi.comacs.org By analyzing the properties of this compound and related molecules, refined models could be developed to predict the odor profiles of novel, unsynthesized analogs, thus accelerating the discovery of new fragrance ingredients. researchgate.netresearchgate.net These models can help define a "fragrance-like" chemical space to guide virtual screening and molecular design. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the environmental hazard potential of 4,8-dimethyl-4,9-decadienal?

- Methodology : Conduct acute ecotoxicity assays using standardized test organisms such as Daphnia magna (water fleas). For example, measure the 48-hour EC50 (half-maximal effective concentration) via OECD Test Guideline 202. In one study, the EC50 for Daphnia magna was reported as 1.4 mg/L, classifying the compound under chronic aquatic hazard category 2 .

- Key Parameters : Include control groups, solvent compatibility, and statistical validation of dose-response curves.

Q. What analytical methods are recommended for structural characterization and purity assessment of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-reference spectral data with RIFM safety assessment protocols, which often include retention indices and fragmentation patterns specific to fragrance ingredients .

- Validation : Ensure method reproducibility via spike-recovery experiments and calibration with certified reference standards.

Advanced Research Questions

Q. How should researchers reconcile conflicting data in safety assessments of this compound across different regulatory frameworks?

- Methodology : Compare endpoint-driven thresholds from multiple sources (e.g., IFRA standards, RIFM assessments, and environmental hazard classifications). For instance, IFRA’s acceptable use levels are derived from systemic toxicity and dermal sensitization studies, while environmental classifications rely on acute aquatic toxicity data .

- Resolution Strategy : Apply the precautionary principle by adopting the lowest acceptable concentration across endpoints. Validate through in vitro assays like KeratinoSens™ for skin sensitization potential.

Q. What experimental designs are optimal for evaluating chronic aquatic toxicity of this compound?

- Methodology : Perform long-term exposure studies (e.g., OECD Test Guideline 211) on fish or algae to assess chronic effects like impaired growth or reproduction. Use NOEC (no observed effect concentration) and LOEC (lowest observed effect concentration) metrics. The compound’s classification under chronic aquatic hazard category 2 suggests a tiered testing approach, starting with algae and progressing to fish .

- Data Interpretation : Account for bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models.

Q. How can researchers validate analytical methods for detecting trace levels of this compound in complex matrices (e.g., environmental samples)?

- Methodology : Optimize extraction techniques (e.g., solid-phase microextraction) coupled with high-resolution LC-MS/MS. Validate method sensitivity via limits of detection (LOD) and quantification (LOQ), ensuring compliance with ISO/IEC 17025 standards.

- Matrix Effects : Conduct spike-and-recovery tests in representative matrices (e.g., wastewater, sediment) to assess interference and recovery rates.

Methodological Notes

- Safety Protocols : Adopt PPE guidelines from IFRA and RIFM, which recommend handling the compound in ventilated environments due to its classification under aquatic hazard category 2 .

- Data Sources : Prioritize peer-reviewed toxicological assessments (e.g., RIFM) over non-academic databases. For structural data, cross-validate with crystallographic repositories like the Cambridge Structural Database.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.